molecular formula C4H8ClNO3 B8057466 (S)-Oxazolidine-4-carboxylic acid hydrochloride

(S)-Oxazolidine-4-carboxylic acid hydrochloride

Cat. No.: B8057466
M. Wt: 153.56 g/mol
InChI Key: QDWFSTLUZHSBAS-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS 162285-30-5) is a chiral heterocyclic compound with the molecular formula C₄H₈ClNO₃ and a molecular weight of 153.56 g/mol . It features a five-membered oxazolidine ring fused with a carboxylic acid group and exists as the hydrochloride salt. This compound is widely used in peptide synthesis as a building block due to its ability to introduce quaternary ammonium scaffolds and enhance ionization efficiency in mass spectrometry (MS) applications . Storage requires an inert atmosphere at 2–8°C to maintain stability, and it carries hazard warnings for toxicity (H302, H312, H315, etc.) .

Properties

IUPAC Name

(4S)-1,3-oxazolidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWFSTLUZHSBAS-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclization with S,S'-Dimethyl Dithiocarbonate

Under inert gas protection, L-serine methyl ester hydrochloride reacts with S,S'-dimethyl dithiocarbonate in water at 10°C for 3 hours, followed by 6 hours at room temperature. The reaction proceeds via nucleophilic attack of the serine hydroxyl group on the dithiocarbonate, forming a cyclic intermediate. Key advantages include:

  • Solvent : Water replaces toxic organic solvents (e.g., dioxane), enhancing safety.

  • Yield : 88–89% for the (S)-enantiomer.

Step 2: Alkaline Hydrolysis

The intermediate undergoes hydrolysis in a 4:1 ethanol-water mixture at pH 13. After purification via silica gel chromatography (dichloromethane/methanol), the free acid is converted to the hydrochloride salt.

Table 1: Reaction Conditions and Yields

Starting MaterialReaction TimeTemperatureYield (%)
L-Serine methyl ester HCl9 hours10–25°C88
D-Serine methyl ester HCl9 hours10–25°C88

Alternative Routes Using L-Cysteine Hydrochloride

While less direct, methods employing L-cysteine hydrochloride (as in patent CN104592146A) provide insights into stereochemical control. Here, L-cysteine reacts with chloroformates (e.g., methyl chloroformate) in toluene, followed by oxidative cyclization. Though designed for thiazolidine synthesis, this approach highlights:

  • Chiral Retention : The L-configuration of cysteine ensures (S)-stereochemistry in the product.

  • Limitations : Lower yields (~56%) and the need for hazardous reagents like phosgene analogs.

Phosgene-Free Synthesis

An improved method from PubMed eliminates phosgene, addressing safety concerns. L-Serine reacts with thiophosgene analogs in aqueous sodium bicarbonate, yielding the target compound via a one-pot cyclization-hydrolysis sequence. Key benefits include:

  • Safety : Avoids toxic phosgene gas.

  • Scalability : Suitable for 35S-labeled derivatives.

Stereochemical Control via Evans’ Asymmetric Alkylation

Advanced strategies employ Evans’ chiral auxiliaries to enforce stereochemistry. For example, a glutamate derivative undergoes alkylation, epoxidation (Sharpless), and Grignard addition to construct the oxazolidine ring. While complex, this method achieves >99% enantiomeric excess (ee).

Table 2: Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)ee (%)
Serine CyclizationL-Serine esterS,S'-Dithiocarbonate88>99
Cysteine RouteL-Cysteine HClMethyl chloroformate5690
Phosgene-FreeL-SerineThiophosgene analog85>99
Evans’ AlkylationGlutamateChiral auxiliary75>99

Purification and Characterization

Final purification typically involves:

  • Chromatography : Silica gel with dichloromethane/methanol (10:1).

  • Crystallization : Ethanol or ethyl acetate recrystallization.

  • Characterization : 1H^1H-NMR and 13C^{13}C-NMR confirm structure and stereochemistry.

Environmental and Industrial Considerations

The shift toward water-based solvents (e.g., in patent CN111808040A) reduces reliance on dichloromethane, aligning with green chemistry principles . However, scalability challenges persist due to column chromatography requirements.

Chemical Reactions Analysis

Types of Reactions

4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

(S)-Oxazolidine-4-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. Compounds derived from oxazolidine structures are known for their efficacy against Gram-positive bacteria, making them crucial in antibiotic research. The compound's ability to modify metabolic pathways due to its structural similarity to amino acids enhances its relevance in drug design and development.

Antimicrobial Agents

Research indicates that derivatives of oxazolidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds synthesized from this acid demonstrate activity against resistant strains of bacteria, thus contributing to the development of new antibiotics . This is particularly important given the rising concerns over antibiotic resistance.

Synthesis of Chiral Compounds

The compound is also utilized in the synthesis of chiral intermediates, which are essential in the production of various pharmaceuticals. The stereochemistry provided by this compound allows for the creation of enantiomerically pure compounds, which are critical in ensuring the efficacy and safety of drugs .

Asymmetric Catalysis

This compound has been employed as a chiral ligand in asymmetric catalysis, enhancing the selectivity and yield of chemical reactions. Its application in rhodium-catalyzed reactions has shown promising results, leading to high enantioselectivities in various transformations .

Research and Development Studies

Numerous studies have documented the synthesis and application of this compound in different contexts:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria
Asymmetric SynthesisHigh enantioselectivity in rhodium-catalyzed reactions
Pharmaceutical IntermediatesImportant for synthesizing antibacterial agents

In a recent study focusing on its biological activities, this compound was evaluated for its antioxidant properties alongside its potential as a tyrosinase inhibitor, indicating its versatility beyond antimicrobial applications .

Mechanism of Action

The mechanism of action of 4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolidine-4-carboxylic Acid (Thz)

  • Structural Differences : Thz replaces the oxygen atom in the oxazolidine ring with sulfur, forming a thiazolidine ring. This substitution alters electronic properties and hydrogen-bonding capacity .
  • Applications : Like (S)-Oxazolidine-4-carboxylic acid hydrochloride, Thz is used in peptide synthesis. However, sulfur’s larger atomic radius may confer greater conformational flexibility, influencing peptide stability under reducing conditions.
  • Safety : Thz derivatives are generally less acidic but may pose distinct handling risks due to sulfur’s reactivity.

Fmoc-L-Oxa-OH

  • Structure: (S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid (C₁₉H₁₇NO₅, MW 339.34 g/mol) incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group .
  • Function : The Fmoc group enhances solubility in organic solvents and is critical in solid-phase peptide synthesis (SPPS). Unlike the hydrochloride salt, this derivative requires careful handling due to incomplete safety testing and dust explosion risks when particulate additives are present .
  • Comparison : The hydrochloride form is more hydrophilic and suited for aqueous reactions, whereas Fmoc-L-Oxa-OH is tailored for SPPS due to its protective group.

Morpholine-3-carboxylic Acid Hydrochloride

  • Structure : Features a six-membered morpholine ring (vs. five-membered oxazolidine) with a carboxylic acid group (CAS 1187928-88-6, similarity score 0.77 to oxazolidine derivatives) .
  • Applications : Used in pharmaceutical intermediates, the morpholine ring’s larger size may improve bioavailability in drug candidates but reduce ring strain compared to oxazolidines.
  • Stability : Morpholine derivatives often exhibit higher thermal and acid stability, making them preferable in prolonged synthesis workflows.

Oxazolidinone Derivatives

  • Structure: Oxazolidinones replace the carboxylic acid with a ketone group (e.g., (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, CAS 481019-75-4) .
  • Applications : Primarily used as antibiotics (e.g., linezolid) or chiral auxiliaries. The ketone group enables distinct reactivity in asymmetric synthesis compared to the carboxylic acid functionality in the target compound.

Research Findings and Market Considerations

  • Stereochemical Impact : The (S)-enantiomer of oxazolidine-4-carboxylic acid hydrochloride is critical for enantioselective synthesis, whereas racemic mixtures (e.g., CAS 66937-99-3) may reduce efficacy in chiral applications .
  • Market Availability: Priced at ~800元/100mg (Shanghai Yuanye Bio-Technology), the hydrochloride is costlier than some analogs but offers high enantiopurity . Morpholine derivatives are more affordable but lack the same niche utility.
  • Stability in Synthesis : The hydrochloride’s sensitivity to moisture contrasts with Fmoc-L-Oxa-OH’s stability in organic solvents, influencing workflow design .

Biological Activity

(S)-Oxazolidine-4-carboxylic acid hydrochloride is a chiral compound recognized for its potential biological activities, particularly within the context of antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H8_8ClN1_1O2_2 and a molecular weight of approximately 153.56 g/mol. Its structure features a five-membered oxazolidine ring that is integral to its biological properties and interactions with various biological targets. The hydrochloride form enhances its solubility in aqueous environments, which is advantageous for pharmaceutical applications.

Antimicrobial Properties

Research indicates that compounds within the oxazolidine class, including this compound, exhibit significant activity against Gram-positive bacteria. This includes strains resistant to conventional antibiotics, positioning it as a candidate for further antibiotic development. Notably, its mechanism of action may involve inhibition of bacterial protein synthesis by targeting ribosomal functions, akin to the antibiotic linezolid.

Interaction Studies

Preliminary studies have suggested that this compound interacts with various enzymes and receptors. Interaction studies focusing on its binding affinity reveal potential interactions with metabolic enzymes, although detailed kinetic analyses are still required to confirm these findings.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions designed to ensure high purity and yield. Various synthetic routes can be employed, including:

  • Starting Materials : Utilization of amino acids or other biologically active molecules.
  • Reaction Conditions : Adjustments in temperature and pH to optimize yield and purity.

These methods are critical for producing the compound for both research and therapeutic purposes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidine compounds exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, indicating the potential use of this compound in treating infections caused by resistant bacteria .
  • Mechanism Exploration : Research examining the interaction between this compound and bacterial ribosomes revealed that it may inhibit protein synthesis through similar mechanisms as established antibiotics like linezolid. This suggests a promising avenue for developing new antimicrobial agents.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound are ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.

Comparison with Related Compounds

The following table highlights key differences between this compound and related compounds:

Compound NameAntibacterial ActivityStructural Characteristics
(S)-Oxazolidine-4-carboxylic acid HClModerateFive-membered oxazolidine ring
LinezolidHighOxazolidinone structure
(R)-Methyl 2-oxooxazolidine-4-carboxylateLowMethyl ester form; differing solubility

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing (S)-Oxazolidine-4-carboxylic acid hydrochloride?

  • Synthesis : The compound is typically synthesized via cyclization reactions involving amino acids or their derivatives. For example, thiazolidine-4-carboxylic acid (Thz) analogs can be modified to form oxazolidine derivatives through ring-opening and re-cyclization steps .
  • Characterization :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D techniques (COSY, HMQC, HMBC) to confirm heterocyclic scaffold geometry and stereochemistry. Peaks for the oxazolidine ring protons appear in the 3.5–4.5 ppm range for 1H^1H, while carboxylate carbons resonate near 170 ppm in 13C^{13}C spectra .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can validate molecular weight (153.56 g/mol) and fragmentation patterns (e.g., C9_9H10_{10}N+^+ ions in MS/MS) .
    • Data Table :
TechniqueKey ParametersReference
1H^1H NMR3.5–4.5 ppm (oxazolidine protons)
13C^{13}C NMR~170 ppm (carboxylate carbon)
ESI-MS[M+H]+^+ = 154.05 m/z

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods for weighing .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. The compound is hygroscopic and may degrade under humid conditions .
  • Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers design peptide derivatization agents using (S)-Oxazolidine-4-carboxylic acid scaffolds?

  • Methodology :

  • Functional Group Integration : Attach ionization tags (e.g., benzo-5-azoniaspiro[4.4]nonyl groups) to the oxazolidine core to enhance MS detectability .
  • Linker Optimization : Use flexible alkyl or aryl linkers to balance steric effects and reactivity during peptide conjugation .
  • Validation : Confirm derivatization efficiency via HPLC-MS and compare fragmentation patterns with unmodified peptides .

Q. How to resolve contradictions in spectral data when analyzing oxazolidine derivatives?

  • Stepwise Approach :

Cross-Verification : Compare NMR data with computational models (e.g., DFT calculations) to validate peak assignments .

2D NMR Techniques : Use NOESY to resolve overlapping signals and confirm spatial proximity of protons .

Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C labels to trace ambiguous signals in complex mixtures .

  • Case Study : Discrepancies in 13C^{13}C shifts for carboxylate groups were resolved by repeating experiments under anhydrous conditions to exclude solvent interactions .

Q. What strategies optimize reaction yields for oxazolidine-based heterocycles in aqueous media?

  • Key Variables :

  • pH Control : Maintain pH 6–7 to stabilize the oxazolidine ring while avoiding hydrolysis .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate cyclization .
    • Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .

Q. How to address reproducibility challenges in synthesizing enantiopure (S)-Oxazolidine-4-carboxylic acid derivatives?

  • Chiral Purity Assurance :

  • Chromatographic Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • Circular Dichroism (CD) : Validate optical activity by comparing CD spectra with reference standards .
    • Root Cause Analysis : Trace impurities to racemization during workup; optimize quenching steps and minimize exposure to basic conditions .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting results in oxazolidine bioactivity studies?

  • Framework :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply random-effects models to account for variability .
  • Error Source Identification : Quantify instrument variability (e.g., NMR field drift) and batch-to-batch synthesis differences using ANOVA .
    • Example : A 2020 study attributed inconsistent antimicrobial activity to variations in bacterial strain susceptibility, resolved by standardizing assay protocols .

Q. What are best practices for documenting and presenting oxazolidine research data?

  • Lab Notebook Standards : Record raw data (e.g., NMR integrals, reaction yields), environmental conditions (temperature, humidity), and instrument calibration logs .
  • Publication-Ready Formats :

  • Tables : Include processed data (e.g., kinetic constants) in the main text; relegate raw spectra to supplementary materials .
  • Graphs : Use error bars to represent standard deviations in triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.